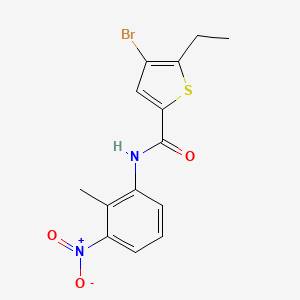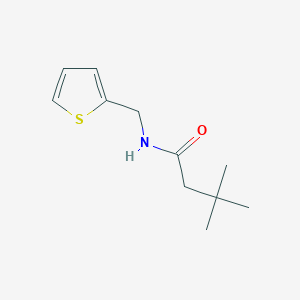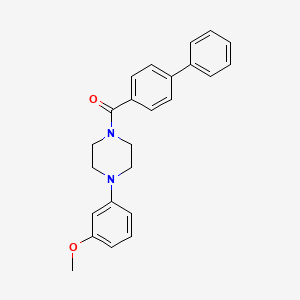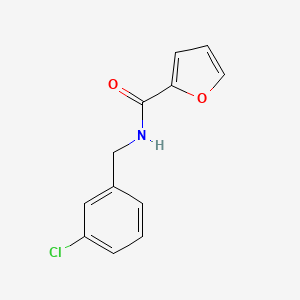![molecular formula C17H17N3O5 B3596577 diethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate](/img/structure/B3596577.png)
diethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate
Vue d'ensemble
Description
Diethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate is an organic compound that belongs to the class of isophthalates
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate typically involves the reaction of diethyl 5-aminoisophthalate with 2-pyrazinecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate can undergo various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Carboxylic acids from the hydrolysis of ester groups.
Applications De Recherche Scientifique
Diethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of diethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazine and isophthalate moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 5-aminoisophthalate: A precursor in the synthesis of diethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate.
Diethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate: A structurally similar compound with a thiophene ring instead of an isophthalate backbone.
Uniqueness
This compound is unique due to its combination of a pyrazine ring and an isophthalate backbone, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
diethyl 5-(pyrazine-2-carbonylamino)benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-3-24-16(22)11-7-12(17(23)25-4-2)9-13(8-11)20-15(21)14-10-18-5-6-19-14/h5-10H,3-4H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPXXHIILXDGLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)C2=NC=CN=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(aminosulfonyl)phenyl]-4-(2-chlorophenyl)-1-piperazinecarbothioamide](/img/structure/B3596502.png)


![ISOPROPYL 4-{[2-(2-THIENYL)ACETYL]AMINO}BENZOATE](/img/structure/B3596528.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-methyl-5-phenyl-2-thiophenecarboxamide](/img/structure/B3596531.png)
![dimethyl 5-{[(2-chloro-6-fluorophenyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3596535.png)

![ETHYL 2-(2-{[(3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE](/img/structure/B3596549.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylfuran-3-carboxamide](/img/structure/B3596582.png)



